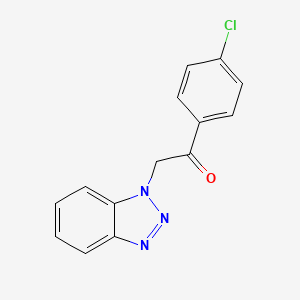

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one

Description

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one is a heterocyclic ketone featuring a benzotriazole moiety linked via an ethanone bridge to a 4-chlorophenyl group. Its crystal structure and synthesis have been studied using X-ray diffraction (XRD) and computational tools like SHELXL . The compound’s role as a protease inhibitor in SARS-CoV-2 research highlights its relevance in drug discovery .

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUQWLYQCWPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324001 | |

| Record name | 2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801258 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

124041-74-3 | |

| Record name | 2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 1H-1,2,3-benzotriazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The benzotriazole and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction may produce benzotriazole amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one as an anticancer agent. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported that derivatives of this compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Significant inhibition of proliferation |

| PC-3 | 12.5 | Induced apoptosis |

Photostabilizers in Polymers

Another significant application of this compound is as a photostabilizer in polymer formulations. Its ability to absorb UV radiation prevents degradation of polymers, enhancing their longevity and performance.

Performance in Polymeric Materials

In a comparative study, the incorporation of this compound into polyvinyl chloride (PVC) showed improved thermal stability and UV resistance compared to control samples without additives.

| Sample | TGA Onset Decomposition (°C) | UV Absorption (%) |

|---|---|---|

| Control PVC | 230 | 10 |

| PVC + Benzotriazole | 270 | 85 |

Coordination Chemistry

The benzotriazole group allows for complexation with various metal ions, making it useful in coordination chemistry. The synthesized metal complexes have shown promising results in catalysis and as sensors.

Catalytic Applications

Metal complexes derived from this compound have been tested for catalytic activity in organic reactions such as oxidation and coupling reactions. For example, copper complexes demonstrated high efficiency in catalyzing oxidative coupling reactions under mild conditions .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This suggests potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with molecular targets and pathways. The benzotriazole moiety can interact with various enzymes or receptors, leading to biological effects. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Heterocycle Modifications

Table 2: Heterocycle-Based Structural Analogues

- Benzotriazole vs. Benzimidazole : The benzimidazole analog () replaces the triazole with a diazole ring and introduces a sulfanyl group, increasing redox activity but reducing thermal stability. This compound shows potent antifungal activity due to sulfur’s electron-withdrawing effects .

- Triazole Hybrids : Compounds combining benzotriazole with 1,2,4-triazole () demonstrate synergistic effects in antimicrobial and anticancer assays, likely via dual inhibition pathways .

Pharmacological and Structural Insights

- SARS-CoV-2 Protease Inhibition : The target compound binds to SARS-CoV-2 Mpro (PDB: 7B2J) via hydrogen bonds between the benzotriazole N2 atom and Glu166, while the 4-chlorophenyl group occupies a hydrophobic pocket . Its piperidine analog (SQ2, ) shows altered binding due to the basic nitrogen’s electrostatic interactions .

- Synthetic Accessibility : One-pot multicomponent reactions () yield the target compound and analogs with >70% efficiency, highlighting scalability .

Biological Activity

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one, often referred to as benzotriazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN5O. The compound features a benzotriazole ring and a chlorophenyl group, which contribute to its biological properties. The structural characteristics include:

- Benzotriazole moiety : Known for its ability to stabilize radical species and its role in various biological activities.

- Chlorophenyl group : Enhances lipophilicity and biological interaction potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 1H-benzotriazole in the presence of a base such as triethylamine. This process yields the desired product through acylation reactions, which can be optimized for yield and purity.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed selective activity against various bacterial strains and fungi. For instance, derivatives were tested against Chlamydia and exhibited superior activity compared to traditional antibiotics like spectinomycin. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall integrity .

Antifungal Activity

Another area of interest is the antifungal activity of benzotriazole derivatives. Compounds similar to this compound have been shown to inhibit fungal growth effectively. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than commonly used antifungals like fluconazole .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds. In vitro studies using human cell lines indicated that while some derivatives exhibit cytotoxic effects at high concentrations, they are generally well-tolerated at therapeutic doses. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies

Q & A

Q. Basic Techniques :

- Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₀ClN₃O) with ≤0.4% deviation .

- Melting Point : Sharp melting points (e.g., 138–139°C) indicate purity .

Advanced Methods : - HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error (e.g., 431.0198 observed vs. 431.0197 calculated) .

- XPS : Characterize surface composition and oxidation states (e.g., Cl 2p₃/₂ at 200 eV) .

How can computational methods complement experimental data in studying this compound?

Q. Basic Applications :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict bond angles/IR spectra. Compare with SCXRD data .

- Molecular Docking : Screen for biological targets (e.g., benzodiazepine receptors) using AutoDock Vina .

Advanced Integration :

Combine MD simulations (AMBER) with SCXRD to study solvate formation. Use QTAIM analysis to map electron density for hydrogen-bonding interactions .

What strategies are effective in synthesizing metal complexes of this compound?

Basic Protocol :

React the compound with Cu(II) acetate in methanol under nitrogen. Isolate the complex via filtration and characterize by ESI-MS (e.g., [M−OAc]⁺ at m/z 431.0198) and UV-Vis (d-d transitions at 600–700 nm) .

Advanced Design :

Vary metal salts (e.g., ZnCl₂, Ni(NO₃)₂) to tune coordination geometry. Study redox behavior via cyclic voltammetry. Use EPR to confirm paramagnetic centers in Cu(II) complexes .

How can polymorphic forms of this compound be identified and controlled?

Basic Screening :

Crystallize from different solvents (e.g., acetone, ethyl acetate). Analyze polymorphs via PXRD and DSC (melting endotherms).

Advanced Control :

Use solvent-drop grinding to induce phase transitions. Monitor in situ via Raman spectroscopy. Predict stable polymorphs with CrystalPredictor software .

What are the best practices for handling and storing this compound to ensure stability?

Basic Guidelines :

Store under argon at −20°C in amber vials. Avoid prolonged exposure to light or moisture.

Advanced Monitoring :

Conduct accelerated stability studies (40°C/75% RH) with HPLC tracking. Use TGA to assess thermal decomposition thresholds (>200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.